2,4-Dioxo-4-phenylbutanoic acid
Overview
Description
Synthesis Analysis
2,4-Dioxo-4-phenylbutanoic acid has been synthesized through various methods, including as a byproduct in the attempted synthesis of complex organic molecules. For instance, it was synthesized during the preparation of a novel copper (II) nitrate complex, highlighting its relevance in the formation of metal-organic frameworks (Landry, Turnbull, & Twamley, 2007).
Molecular Structure Analysis
The molecular structure of this compound and its complexes, such as with copper (II) nitrate, reveals a fascinating geometry. The compound crystallizes in the triclinic space group with square pyramidal geometry around the copper ions, indicating its potential for forming stable complexes with metals (Landry, Turnbull, & Twamley, 2007).
Chemical Reactions and Properties
The compound exhibits intriguing chemical behavior, including tautomerism, intramolecular hydrogen bonding, and complexation reactions. Its tautomers have different stabilities, influenced by electron delocalization and intramolecular H-bonds. Additionally, its acidity varies across different tautomers, with solvent and phase changes significantly affecting these properties (Khalilinia & Ebrahimi, 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, have been extensively studied. These properties are crucial for its application in synthesis and material science. The compound's ability to form distinct molecular units with metals, as seen in its copper complex, underscores its utility in designing novel materials (Landry, Turnbull, & Twamley, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and involvement in various chemical reactions, have been a subject of study. For example, its conversion to enantiomerically pure amino acids through biocatalysis underscores its versatility in organic synthesis. The compound's reactivity forms the basis for developing pharmaceuticals and complex organic molecules (Fadnavis, Seo, Seo, & Kim, 2006).
Scientific Research Applications
Synthesis and Structure
2,4-Dioxo-4-phenylbutanoic acid has been utilized in the synthesis of novel complexes, such as a copper (II) nitrate complex. This compound was synthesized as a biproduct in an attempt to create a more complex hexanetetrone. The synthesized copper complex features two distinct molecular units, each exhibiting square pyramidal geometry, held together by pi-stacking interactions and hydrogen bonding (Landry, Turnbull, & Twamley, 2007).
Tautomerism and Acidity
Research has explored the tautomerism, intramolecular hydrogen bonding, acidity, and complexation of this compound (DPBA). Quantum mechanical calculations have been used to investigate these properties in both gas and solution phases. It was found that enolic tautomers are more stable than diketo across various conditions, and the study provides insights into the relative stability, acidity, and complexation behavior of DPBA and its derivatives (Khalilinia & Ebrahimi, 2019).
Biologically Active Derivatives
The compound has been used to prepare biologically active derivatives, such as 3-arylhydrazono-2,4-dioxo-4-phenylbutanoates. These derivatives have potential applications in medicinal chemistry and were characterized using various analytical methods (Kabirifard, Alimardani, Ataeimehr, & Rezai, 2013).
Asymmetric Hydrogenation
Asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids, using a Ru catalyst, has been reported. This process resulted in high enantioselectivity and is an efficient method for synthesizing common intermediates for ACE inhibitors (Zhu et al., 2010).
Quantum Computational and Spectroscopic Studies
The molecule has been the subject of quantum computational and spectroscopic studies, analyzing its structure, vibrational spectra, and potential applications in fields like non-linear optics and molecular docking (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Enantioselective Synthesis
Research has also focused on enantioselective synthesis using biocatalysis. For instance, Enterobacter sp. BK2K was used to convert 2,4-dioxo-4-phenylbutyric acid into enantiomerically pure (S)-2-amino acids, demonstrating high yields and purity (Fadnavis, Seo, Seo, & Kim, 2006).
Versatile Intermediate for Synthesis
Ethyl 2,4-dioxo-4-phenylbutyrate, derived from this compound, has been identified as a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters. This demonstrates its utility in the synthesis of complex organic molecules (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).
Mechanism of Action
Target of Action
The primary target of 2,4-Dioxo-4-phenylbutanoic acid (DPBA) is the viral polymerase of the influenza virus . This enzyme performs transcription and replication of the RNA genome, making it an attractive target for antiviral drugs .
Mode of Action
DPBA acts as an inhibitor of the influenza virus by binding to its surface proteins . It specifically inhibits the cap-snatching mechanism of the viral polymerase, which is essential for the transcription of the virus .
Biochemical Pathways
The cap-snatching mechanism is a process where the viral polymerase “snatches” the cap from host pre-mRNAs, allowing the viral mRNAs to be recognized and bound by the host ribosome . By inhibiting this process, DPBA prevents the transcription and subsequent replication of the virus .
Result of Action
The inhibition of the cap-snatching mechanism by DPBA results in the prevention of viral mRNA transcription, thereby blocking the replication of the influenza virus . This could potentially lead to a decrease in the severity and duration of an influenza infection.
Safety and Hazards
properties
IUPAC Name |
2,4-dioxo-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFWCXVYCDKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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